2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a methyl group, and a sulfanyl group, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl group and subsequent functionalization to attach the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(methyl)-N-phenylacetamide
- 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(ethyl)-N-phenylacetamide
- 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(propyl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is unique due to the presence of the cyanomethyl group. This functional group can impart distinct chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-9-13(17)19-15(18-11)22-10-14(21)20(8-7-16)12-5-3-2-4-6-12/h2-6,9H,8,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCRUSFEDNIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(CC#N)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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